molecular formula C18H20O5 B182598 1,2-Bis(3,4-dimethoxyphenyl)ethanone CAS No. 4927-55-3

1,2-Bis(3,4-dimethoxyphenyl)ethanone

Cat. No. B182598
CAS RN: 4927-55-3
M. Wt: 316.3 g/mol
InChI Key: IBOFMJSGASGBOS-UHFFFAOYSA-N
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Description

“1,2-Bis(3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C18H20O5 . It is also known by other names such as “Ethanone, 1-(3,4-dimethoxyphenyl)-” and "3,4-Dimethoxyacetophenone" .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(3,4-dimethoxyphenyl)ethanone” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“1,2-Bis(3,4-dimethoxyphenyl)ethanone” has a molecular weight of 180.2005 . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Utility in Heterocyclic Construction : A study by Thomas et al. (2004) describes the stereoselective construction of a novel bisindoline, which includes a derivative of 1,2-bis(3,4-dimethoxyphenyl)ethanone, indicating its utility in complex organic synthesis and heterocyclic compound formation (Thomas et al., 2004).

  • Kinetic Study of Base-Promoted Elimination Reactions : Fontana et al. (1998) conducted a study on the base-promoted elimination reactions of derivatives of 1,2-bis(dimethoxyphenyl)ethanes, providing insights into their chemical reactivity and kinetics (Fontana et al., 1998).

  • Photochemical Study in Lignin Model Dimer : Castellan et al. (1990) investigated the photochemical reactivity of 1,2-bis(3,4-dimethoxyphenyl)ethanone in different states, contributing to our understanding of its behavior under light exposure, especially relevant in material science (Castellan et al., 1990).

Molecular Structure and Analysis

  • Structural and Vibrational Investigations : Şengul et al. (2008) conducted a detailed study on the molecular and crystal structures of 1,2-bis(3,4-dimethoxyphenyl)ethanone, using techniques like X-ray diffraction and spectroscopy. This research is crucial for understanding the compound's structural properties (Şengul et al., 2008).

  • Crystal Engineering Studies : Arora and Pedireddi (2003) explored the crystal engineering of supramolecular assemblies involving 1,2-bis(3,4-dimethoxyphenyl)ethanone, highlighting its potential in designing novel crystal structures (Arora & Pedireddi, 2003).

Biological and Medicinal Applications

  • Cyclooxygenase Inhibitor Research : Ottanà et al. (2002) investigated derivatives of 1,2-bis(3,4-dimethoxyphenyl)ethanone as potential cyclooxygenase inhibitors, indicating its relevance in medicinal chemistry and drug design (Ottanà et al., 2002).

  • Carbonic Anhydrase Isoenzymes Inhibitory Effects : Artunç et al. (2016) synthesized derivatives of 1,2-bis(3,4-dimethoxyphenyl)ethanone and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential pharmacological applications (Artunç et al., 2016).

  • Antimicrobial Activity Research : Wanjari (2020) explored the synthesis and antimicrobial activity of a derivative of 1,2-bis(3,4-dimethoxyphenyl)ethanone, demonstrating its potential in the development of new antimicrobial agents (Wanjari, 2020).

Other Applications

  • Photoreduction Studies : Mallesha et al. (2002) studied the photoreduction of benzophenone analogues, including 1,2-bis(3,4-dimethoxyphenyl)ethanone, providing insights into its behavior in photochemical reactions (Mallesha et al., 2002).

  • Synthesis of Silicon-Containing Macrocyclic Peroxides : Arzumanyan et al. (2014) reported on the synthesis of silicon-containing macrocyclic peroxides using 1,2-bis(dimethoxyphenyl)ethane derivatives, showing its utility in creating novel organometallic compounds (Arzumanyan et al., 2014).

Safety And Hazards

According to the safety data sheet, “1,2-Bis(3,4-dimethoxyphenyl)ethanone” is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFMJSGASGBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964197
Record name 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3,4-dimethoxyphenyl)ethanone

CAS RN

4927-55-3
Record name NSC26690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A warm solution of 3,4-dimethoxyphenylacetic acid (10 g) in veratrole (15 ml) was added to 200 g of polyphosphoric acid (PPA). After 24 hrs. at room temperature the acid mixture was added to cold water (800 ml) and the product was collected and recrystallized from aqueous ethanol. The recrystallized intermediate (9.5 g, 60% yield) had a melting point of 104°-105°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Powdered anhydrous aluminum chloride (0.78 g) was slowly added to a stirred mixture of 1,2-dimethoxybenzene (0.64 g, 4.66 mmol) and 3,4-dimethoxyphenylacetyl chloride (1.0 g, 4.66 mmol) in 10 mL freshly distilled dry dichloromethane. An exothermic reaction occurred. The orange solution became brown as the mixture refluxed. The reaction mixture was heated to reflux for an additional 2 h and then allowed to cool to room temperature. The cooled solution was poured into a mixture containing of 5 g crushed ice and 5.5 mL 7.5 N HCl. The organic phase was separated and the aqueous phase was extracted three times with 10 mL dichloromethane. The combined dichloromethane extract was dried (Na2SO4), filtered, and evaporated to give a white solid, which was crystallized from ethanol to give pure white needles of 11a in 98% yield; mp 105-107° C. (lit.30 mp 104-106° C.); 1H NMR δ 3.85 (s, 6H), 3.91 (s, 3H), 3.94 (s, 3H), 4.18 (s, 2H), 6.81 (m, 2H), 6.91 (m, 2H), 7.56 (d, 1H, J=2.0), 7.66 (dd, 1H, J=8.4,2.0); 13C NMR δ 45.2, 56.3, 56.4, 56.5, 110.4, 111.1, 111.8, 112.8, 121.3, 121.9, 123.9, 127.9, 130.2, 148.4, 149.5, 153.8, 197.0.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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